molecular formula C19H19N3O3S2 B15036949 N-(4-acetamidophenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide

N-(4-acetamidophenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide

Cat. No.: B15036949
M. Wt: 401.5 g/mol
InChI Key: NIIZCWQBFQGFHO-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide is a complex organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Benzothiazole Core: Starting with 2-aminothiophenol and ethyl bromoacetate under basic conditions to form the benzothiazole core.

    Acetylation: Acetylation of 4-aminophenol to form 4-acetamidophenol.

    Coupling Reaction: Coupling the benzothiazole derivative with 4-acetamidophenol using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions might involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide would depend on its specific biological target. Generally, benzothiazole derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The compound might inhibit enzyme activity, modulate receptor function, or interfere with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: The parent compound, known for its diverse biological activities.

    2-Aminobenzothiazole: A derivative with potential antimicrobial properties.

    4-Acetamidophenol:

Uniqueness

N-(4-acetamidophenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide is unique due to its specific structural features, which might confer distinct biological activities or chemical reactivity compared to other benzothiazole derivatives.

Properties

Molecular Formula

C19H19N3O3S2

Molecular Weight

401.5 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C19H19N3O3S2/c1-3-25-15-8-9-16-17(10-15)27-19(22-16)26-11-18(24)21-14-6-4-13(5-7-14)20-12(2)23/h4-10H,3,11H2,1-2H3,(H,20,23)(H,21,24)

InChI Key

NIIZCWQBFQGFHO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)SCC(=O)NC3=CC=C(C=C3)NC(=O)C

Origin of Product

United States

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